![molecular formula C19H17N5O2 B2491804 N~1~-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide CAS No. 422531-78-0](/img/structure/B2491804.png)

N~1~-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

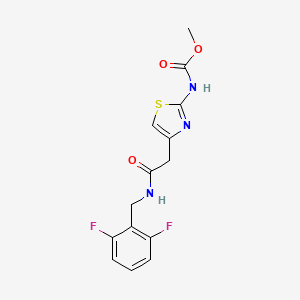

The compound , N1-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide, is part of a class of molecules that exhibit a wide range of biological activities. Research on similar compounds provides valuable insights into their synthesis, structural analysis, chemical properties, and potential applications in various fields.

Synthesis Analysis

Several methods for synthesizing related compounds involve multi-component reactions, providing good yields and showcasing the versatility of indole-based compounds in chemical synthesis. For example, Nassiri and Milani (2020) discuss the synthesis of novel compounds through reactions involving benzothiazole derivatives and ethyl bromocyanoacetate in acetone, highlighting the efficiency of such processes (Nassiri & Milani, 2020).

Molecular Structure Analysis

The molecular structure of compounds closely related to the query can be elucidated using various spectroscopic techniques, including NMR, IR, and mass spectroscopy. These methods confirm the structures of synthesized compounds, providing a foundation for further analysis and application (Almutairi et al., 2018).

Chemical Reactions and Properties

The reactivity and chemical properties of indole-based acetamides depend significantly on their functional groups and molecular structure. Compounds in this class have been studied for their potential in forming various derivatives through reactions such as amidification, which expands their utility in creating pharmacologically active agents (Menciu et al., 1999).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for their application in different domains. These properties are often determined experimentally through a combination of analytical techniques and can influence the compound's behavior in biological systems.

Chemical Properties Analysis

The chemical stability, reactivity, and potential interactions of indole-based acetamides with biological targets are central to their application in drug design and other fields. Studies have explored the antimicrobial, antifungal, and antioxidant activities of these compounds, demonstrating their significant potential as bioactive molecules (Gopi & Dhanaraju, 2020).

Applications De Recherche Scientifique

Antiallergic Applications

A study by Menciu et al. (1999) explored the synthesis of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides in the search for novel antiallergic compounds. Amidification techniques were used to achieve the synthesis of these compounds. One particular compound, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, was found to be significantly potent as an antiallergic agent, showing considerable inhibitory activity in IL-4 and IL-5 production tests, and efficacy in vivo antiallergic activity evaluations (Menciu et al., 1999).

Marine Bacterium Alkaloids

The study by Gang et al. (2013) isolated indole alkaloids from the marine bacterium Pantoea agglomerans. These compounds, including N-(4-hydroxyphenethyl)-2-(1H-indol-3-yl)acetamide, were identified using chemical and spectroscopic methods. Compound 1, a new indole alkaloid, was one of the isolated substances, showcasing the potential of indole-derived compounds in marine biology research (Gang et al., 2013).

Antimicrobial Applications

Prasad (2017) conducted a study on the reaction of 4-hydroxy indole with ethyl chloroacetate, leading to the synthesis of compounds with potential antimicrobial activity. This research highlights the scope of indole derivatives, like N1-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide, in the development of new antimicrobial agents (Prasad, 2017).

Anti-inflammatory Drug Design

Al-Ostoot et al. (2020) explored the synthesis and molecular docking analysis of an indole acetamide derivative for anti-inflammatory applications. This study showcases the potential of N1-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide and related compounds in the design and optimization of anti-inflammatory drugs (Al-Ostoot et al., 2020).

Propriétés

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c25-18(12-24-19(26)15-6-2-4-8-17(15)22-23-24)20-10-9-13-11-21-16-7-3-1-5-14(13)16/h1-8,11,21H,9-10,12H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUCLSKUOWWXCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-indol-3-yl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2491721.png)

![5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2491727.png)

![2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide](/img/structure/B2491728.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2491730.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2491731.png)

![3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2491732.png)

![2-[4-(3,4-Dichlorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2491733.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2491739.png)

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2491740.png)

![N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2491741.png)